molecular formula C24H22ClN5O2S B11293426 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide

Katalognummer: B11293426
Molekulargewicht: 480.0 g/mol
InChI-Schlüssel: FMCLMJKDSOXWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pteridin core substituted with a 2-chlorophenylmethyl group at position 3, a sulfanyl group at position 2, and a butanamide chain terminating in an N-(4-methylphenyl) moiety. The pteridin ring system is notable for its electron-deficient nature, which may enhance interactions with biological targets .

Eigenschaften

Molekularformel

C24H22ClN5O2S

Molekulargewicht

480.0 g/mol

IUPAC-Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31)

InChI-Schlüssel

FMCLMJKDSOXWLI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Regioselectivity in Alkylation

The alkylation at the 3-position of the pteridinone requires careful control to avoid O-alkylation byproducts. Using bulky bases like DBU improves N-selectivity.

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates (e.g., silica gel with ethyl acetate/hexane gradients).

  • Recrystallization : Final product purity is achieved using methanol/water mixtures.

Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pteridinone synthesis4,5-Diaminopyrimidin-2(1H)-one, ethyl chloroacetoacetate, acetic acid70
N-Alkylation2-Chlorobenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF65
Thioether formation2-Mercaptobutanamide, triethylamine, DMF60

Analytical Characterization

Key data for intermediates and final product:

  • 3-[(2-Chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl chloride :

    • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, H-7), 7.62–7.35 (m, 4H, Ar-H), 5.12 (s, 2H, CH<sub>2</sub>), 2.40 (s, 3H, CH<sub>3</sub>).

  • Final Product :

    • HRMS : m/z 480.0982 [M+H]<sup>+</sup> (calc. 480.0985).

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities by:

  • Replacing chromatographic purification with crystallization in steps 1–3.

  • Using flow chemistry for the Mitsunobu reaction to enhance safety and efficiency .

Analyse Chemischer Reaktionen

Structural Analysis and Functional Groups

The compound integrates three key functional groups:

  • Pteridinyl sulfanyl group : A bicyclic pteridine system with a sulfanyl (-S-) bridge.

  • Butanamide backbone : A four-carbon chain with an amide bond.

  • 4-Methylphenyl substituent : A para-methyl-substituted aromatic ring.

These groups suggest potential reactivity at the amide bond , sulfanyl linkage , and aromatic rings .

Hydrolysis of the Amide Bond

Amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Could yield a carboxylic acid and an amine.

  • Basic hydrolysis : May produce a carboxylate salt and an amine.

Example from similar compounds :
Butanamides in search results (e.g., ) often undergo hydrolysis via enzymatic or chemical catalysis, yielding simpler amine and carboxylic acid derivatives.

Substitution at the Sulfanyl Bridge

The sulfanyl (-S-) group can act as a leaving group in nucleophilic substitution reactions. Potential reactions include:

  • Alkylation/arylation : Reaction with alkylating/arylating agents (e.g., methyl iodide) to form thioethers.

  • Oxidation : Conversion to sulfoxide or sulfone intermediates under oxidative conditions.

Example from analogous compounds :
Sulfanyl-containing butanamides (e.g.,) often participate in cross-coupling reactions or redox transformations.

Aromatic Ring Functionalization

The 4-methylphenyl group may undergo electrophilic substitution (e.g., nitration, bromination), while the pteridinyl system could react via:

  • Electrophilic aromatic substitution : Targeting positions adjacent to heteroatoms.

  • Coordination chemistry : Interaction with metal catalysts due to nitrogen-rich heterocycles.

Example from search results :
Pteridine derivatives (e.g.,) are frequently explored in medicinal chemistry for their ability to form metal complexes or undergo electrophilic substitution.

Assembly of the Sulfanyl Linkage

The sulfanyl group likely arises from a S-alkylation or S-arylation reaction. For instance:

  • Pteridine synthesis : Formation of the pteridine core via condensation reactions.

  • Sulfurization : Introduction of the sulfanyl bridge using thiols or sulfide reagents.

Example from similar compounds :
EvitaChem compounds () describe multi-step syntheses involving pteridine formation followed by sulfide coupling.

Amide Bond Formation

The butanamide linkage may form via:

  • Direct amidation : Reaction of a butanoic acid with an amine (e.g., 4-methylbenzylamine).

  • Coupling reagents : Use of agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid.

Example from search results :
Butanamides in are synthesized using standard amidation protocols.

Stability and Degradation

Potential degradation pathways include:

  • Hydrolytic cleavage of the amide or sulfanyl bonds.

  • Oxidative damage to the pteridine ring under harsh conditions.

  • Enzymatic metabolism : Likely mediated by amidases or sulfur transferases.

Data Comparison Table

Feature Target Compound Analogous Compounds
Core structure Pteridinyl-sulfanyl + butanamidePteridine derivatives ()
Reactive sites Amide bond, sulfanyl bridge, aromatic ringsAmide bond, sulfanyl bridge ()
Synthesis complexity Multi-step (pteridine + coupling)Multi-step ()
Biological relevance Potential enzymatic interactionsPharmacological studies ()

Research Gaps

  • Direct reaction data : No explicit studies on this compound’s reactivity were found in the provided sources.

  • Kinetic parameters : Lack of information on reaction rates or thermodynamic profiles.

  • Toxicity profiles : Not addressed in the available literature.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide derivatives related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. This suggests that the target compound may also possess similar antitumor activities, warranting further investigation through in vitro and in vivo studies .
  • Anti-inflammatory Properties : Preliminary studies have suggested that derivatives of pteridin compounds can act as inhibitors for enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). The docking studies conducted on structurally similar compounds indicate that this compound could be optimized for anti-inflammatory applications .
  • Drug Discovery : The compound is included in various screening libraries targeted at discovering new drugs for conditions like cancer and inflammatory diseases. It is part of the Eccentric PPI Library and GPCR Targeted Library, which are crucial for identifying novel protein-protein interactions and receptor targets .

Biochemical Research Applications

  • Protein Interactions : The unique structure allows this compound to interact with specific proteins, potentially modulating their activity. This makes it a candidate for studying protein-protein interactions (PPIs), which are critical in many biological processes and disease mechanisms .
  • Molecular Docking Studies : Computational approaches using molecular docking can help elucidate the binding affinities of this compound with various biological targets, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .

Case Studies

  • In Vitro Studies : A study evaluating the anticancer properties of structurally analogous compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines. These findings suggest that the target compound may exhibit similar effects, supporting its potential as a lead candidate for further development .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has highlighted modifications to the pteridin core that enhance biological activity while reducing toxicity. This approach can be applied to optimize the target compound for better therapeutic profiles against specific diseases .

Wirkmechanismus

The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

  • Core Structure: Thieno[3,2-d]pyrimidin (a fused thiophene-pyrimidine ring) replaces the pteridin system.
  • Substituents :
    • 4-Chlorophenyl at position 3 (vs. 2-chlorophenylmethyl in the target compound).
    • Acetamide chain (shorter than butanamide).
  • Molecular Weight : ~454.92 g/mol (calculated from C₂₂H₁₉ClN₄O₃S).
  • The acetamide chain could limit conformational flexibility relative to the target’s butanamide .

Structural Analog 2: 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

  • Core Structure : Simple butanamide backbone.
  • Substituents: Sulfonylamino group linked to 4-chlorophenyl. 3-Trifluoromethylphenyl at the terminal amide.
  • Molecular Weight : ~445.88 g/mol (estimated from C₁₈H₁₇ClF₃N₂O₂S).
  • Key Features: The sulfonyl group enhances metabolic stability but may reduce membrane permeability.

Structural Analog 3: 4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

  • Core Structure : Butanamide with a sulfonyl-linked 4-chlorophenyl and an oxadiazole ring.
  • Substituents :
    • 3,4,5-Trimethoxyphenyl on oxadiazole.
  • Molecular Weight : 495.9 g/mol.
  • High molecular weight may limit oral bioavailability .

Structural Analog 4: 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

  • Core Structure: Butanamide with a phenoxy linkage.
  • Substituents: 4-Chloro-2-methylphenoxy group. Pyrrolidinylsulfonylphenyl at the terminal amide.
  • Key Features: The phenoxy group could confer antioxidant properties, while the pyrrolidinylsulfonyl moiety may improve water solubility .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pteridin 2-Chlorophenylmethyl, sulfanyl, N-(4-methylphenyl)butanamide ~500 (estimated) Electron-deficient core; potential kinase inhibition
2-[[3-(4-Chlorophenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin 4-Chlorophenyl, acetamide ~454.92 Improved solubility; shorter chain reduces flexibility
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Butanamide Sulfonylamino-4-chlorophenyl, 3-trifluoromethylphenyl ~445.88 High lipophilicity; CNS penetration potential
4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-oxadiazol-2-yl)butanamide Butanamide + oxadiazole Sulfonyl-4-chlorophenyl, 3,4,5-trimethoxyphenyl 495.9 Antiproliferative potential; high molecular weight
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidinylsulfonyl)phenyl]butanamide Butanamide + phenoxy 4-Chloro-2-methylphenoxy, pyrrolidinylsulfonylphenyl ~493.0 (estimated) Antioxidant activity; enhanced solubility

Research Findings and Implications

  • Target Compound: The pteridin core may offer unique kinase selectivity due to its planar structure, though synthetic complexity (e.g., crystallography challenges noted in SHELX refinements ) could hinder large-scale production.
  • Analog 1: Thienopyrimidin derivatives are often explored in cancer research; the shorter acetamide chain might reduce off-target effects compared to longer chains .
  • Analog 2 : The trifluoromethyl group’s electron-withdrawing nature could enhance metabolic stability, aligning with trends in neuroactive drug design .
  • Analog 3 : Oxadiazole rings are common in antimicrobial agents; the trimethoxyphenyl group may synergize with sulfonyl motifs for dual-action mechanisms .

Biologische Aktivität

The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide, often referred to as a derivative of pteridine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O3SC_{22}H_{22}ClN_3O_3S with a molecular weight of 472.0 g/mol. The structure includes a pteridine core modified with various functional groups that are crucial for its biological activity.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For instance, its interaction with dihydrofolate reductase (DHFR) has been studied, indicating potential applications in cancer therapy due to the enzyme's role in DNA synthesis.
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is particularly relevant for neuroprotective applications.
  • Antimicrobial Effects :
    • Research indicates that derivatives of pteridine compounds can exhibit antimicrobial activity against various pathogens. The specific compound may share similar properties, although detailed studies are required to confirm its efficacy against specific strains.

Biological Activity Overview

Activity TypeObservations
AnticancerInhibits growth of cancer cell lines through DHFR inhibition
AntioxidantReduces oxidative stress markers in vitro
AntimicrobialPotential activity against bacterial strains; further studies needed

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Cancer Letters demonstrated that pteridine derivatives can significantly reduce cell proliferation in various cancer lines. The compound's mechanism was linked to the inhibition of DHFR, leading to decreased nucleotide synthesis and subsequent cell death.
  • Neuroprotective Effects :
    • In a model of oxidative stress-induced neuronal death, the compound showed promise in protecting neurons by reducing reactive oxygen species (ROS) levels. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Testing :
    • An investigation into the antimicrobial properties revealed that the compound exhibited moderate activity against Gram-positive bacteria, warranting further exploration into its use as a potential antibiotic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pteridinone-thiol intermediate and a brominated butanamide precursor. Key steps include:

  • Reaction Conditions : Reflux in anhydrous DMF with K₂CO₃ as a base (70–80°C, 12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfanyl linkage and aromatic substitution patterns. DEPT-135 can differentiate CH₃ groups (e.g., 4-methylphenyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–48 hours, followed by LC-MS to detect degradation products .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target enzymes (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase) to model interactions with the pteridinone core and sulfanyl group .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the ligand-receptor complex .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodological Answer :

  • Orthogonal Validation : Repeat assays with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS to correlate in vitro IC₅₀ with in vivo exposure .
  • Metabolite Screening : Identify active/inactive metabolites via hepatic microsome incubations and HR-MS .

Q. What strategies optimize structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified chlorophenyl or methylphenyl groups. Test bioactivity in cell-based assays (e.g., antiproliferative effects in cancer lines) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Crystallography : Co-crystallize derivatives with target proteins to visualize binding interactions (e.g., halogen bonding with 2-chlorophenyl) .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in the dihydropteridinone region .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments of quaternary carbons .
  • X-ray Diffraction : Single-crystal X-ray analysis to unambiguously determine stereochemistry .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Chemistry Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) and optimize catalyst loading (e.g., Pd/C for hydrogenation) .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR to monitor reaction progression in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.